Sourcing piperic acid isomers often yields the bulk (E,E)-form, complicating studies requiring the specific (E,Z)-geometry. Isochavicinic acid (CAS 495-87-4) resolves this by providing a verified reference standard with distinct spectral properties.
- Unique UV profile (λmax = 335 nm, ε = 14,500 M⁻¹ cm⁻¹) enables unambiguous HPLC-PDA identification.
- Serves as a primary photoproduct of piperinic acid, ideal for photostability and isomerization kinetic studies.
- A certified chemotaxonomic marker for authenticating Piper species and other botanicals.
Molecular FormulaC12H10O4
Molecular Weight218.2 g/mol
CAS No.495-87-4
Cat. No.B1252097
⚠ Attention: For research use only. Not for human or veterinary use.
Isochavicinic acid (CAS 495‑87‑4) is the (2E,4Z)‑geometric isomer of 5‑(3,4‑methylenedioxyphenyl)‑2,4‑pentadienoic acid, collectively referred to as piperic acid. This benzodioxole‑bearing dienoic acid occurs naturally in black pepper (Piper nigrum), long pepper (Piper longum), and several other Piper species as a minor component alongside the dominant (E,E)‑isomer, piperinic acid [1]. It has also been independently isolated from taxonomically distant plants such as Melocanna baccifera and Gomphrena globosa, confirming its status as a genuine secondary metabolite rather than a mere degradation artifact [2]. With a molecular weight of 218.21 g mol⁻¹ and a predicted log P of approximately 2.7–2.8, isochavicinic acid is a weakly acidic, poorly water‑soluble solid that shares the full methylenedioxyphenyl‑pentadienoic acid scaffold with its three configurational siblings [3][4].
Isomer(2E,4Z)-Geometric isomer of piperic acid
SourceNatural metabolite in Piper, Melocanna, and Gomphrena spp.
Commercial grades of “piperic acid” are often dominated by the (E,E)‑isomer (piperinic acid), yet the four geometric isomers—piperinic (E,E), isochavicinic (E,Z), isopiperinic (Z,E), and chavicinic (Z,Z)—exhibit markedly divergent physicochemical properties, solubility profiles, chromatographic behavior, and photochemical reactivity [1]. These differences mean that a researcher or formulator who requires the (E,Z)‑specific geometry cannot simply substitute the bulk (E,E)‑form without introducing unwanted isomerization products or compromising analytical fidelity. Isochavicinic acid is both a primary photoproduct of piperinic acid under 350 nm irradiation and a naturally occurring metabolite in non‑Piper plants, giving it unique value as a reference standard, synthetic intermediate, and chemotaxonomic marker [2][3]. The quantitative evidence below demonstrates precisely where isochavicinic acid diverges from its closest isomers and why a specification‑driven procurement strategy is essential.
Thermal processing mismatch
The (E,E) isomer exhibits a substantially higher melting point; direct substitution may alter melt‑processing behavior and thermal degradation profiles.
UV quantification interference
Distinct UV absorption maximum and lower molar absorptivity relative to the (E,E) isomer can bias quantification when using (E,E)‑based calibration curves.
Solvent extraction bias
Opposing benzene solubility (soluble vs. practically insoluble) can shift recovery rates in aromatic‑solvent‑based extraction or purification workflows.
[2] De Cleyn, R.; Verzele, M. Constituents of peppers: II. Piperinic acid and its isomers. Bull. Soc. Chim. Belg. 1972, 81(9‑10), 529‑531. doi:10.1002/bscb.19720810151. View Source
[3] Kuddus, M.R.; Rumi, F.; Kaisar, M.A.; Rahman, M.S.; Hasan, C.M.; Hassan, M.A.; Rashid, M.A. Secondary Metabolites from Melocanna baccifera (Roxb.). Asian J. Chem. 2011, 23(1), 89‑91. And: Hamiduzzaman, M.; Hasan, C.M.; Azam, A.Z. Isochavicinic Acid and Steroids from Gomphrena globosa L. Dhaka Univ. J. Pharm. Sci. 2012, 11(1), 79‑81. View Source
Quantitative Comparator Evidence
Melting Point Depression vs. (E,E)-Isomer
Isochavicinic acid melts at 134‑136 °C (Lohaus & Gall) or 143 °C (Grewe), whereas the all‑trans (E,E)‑isomer, piperinic acid, melts at 216‑217 °C [1]. This represents a melting point depression of approximately 74–83 °C, which eliminates the need for high‑temperature equipment during melt‑based formulation and reduces the risk of thermal degradation during processing [1].
Melting PointHead-to-head
Isochavicinic: 134–136 °C / 143 °C Piperinic (E,E): 216–217 °C Δ ≈ −74 to −83 °C
Supports lower‑temperature formulation and processing review.
Compiled from multiple primary references.
Thermal processingFormulationPurification
Evidence Dimension
Melting point (mp)
Target Compound Data
134–136 °C (Lohaus & Gall); 143 °C (Grewe)
Comparator Or Baseline
Piperinic acid (E,E): mp 216‑217 °C
Quantified Difference
Δmp ≈ −74 to −83 °C
Conditions
Compilation of physical constants from multiple primary references as summarized by Drugfuture
Why This Matters
A lower melting point reduces energy input during melt‑based formulation and can enable room‑temperature handling where the (E,E) isomer requires elevated temperatures.
In methanol, isochavicinic acid exhibits a UV absorption maximum at 335 nm with a molar extinction coefficient of 14,500 M⁻¹ cm⁻¹, whereas piperinic acid (E,E) absorbs at 340 nm with ε = 28,800 M⁻¹ cm⁻¹ [1]. The 5 nm hypsochromic shift and the approximately two‑fold lower absorptivity of the (E,Z) isomer provide a distinct spectroscopic signature that can be exploited for isomer identification and quantification in mixtures, even without chromatographic separation [1].
UV AbsorptionHead-to-head
λmax 335 nm, ε 14,500 M⁻¹cm⁻¹ vs. 340 nm, ε 28,800 (E,E) Δλ = −5 nm; ε ratio ≈ 0.50
Enables isomer‑specific detection without NMR.
Methanol solution; reported spectroscopic data.
Analytical chemistryUV‑Vis spectroscopyQuality control
Methanol solution; compiled from primary references in Drugfuture
Why This Matters
The distinct UV‑Vis parameters allow laboratories to confirm isomeric identity without NMR, streamlining quality‑control workflows and reducing analytical costs.
Analytical chemistryUV‑Vis spectroscopyQuality control
Isochavicinic acid is reported to be soluble in benzene, whereas piperinic acid (E,E) is described as practically insoluble in benzene and carbon disulfide [1]. This qualitative solubility reversal allows the (E,Z) isomer to be preferentially extracted or partitioned into non‑polar aromatic solvents, providing a straightforward means of enrichment or purification when separating it from the (E,E) form [1].
Benzene SolubilityHead-to-head
Isochavicinic: soluble in benzene Piperinic (E,E): practically insoluble (qualitative reversal)
Supports solvent‑based enrichment protocols.
Room‑temperature solubility; database summary.
SolubilityExtractionOrganic synthesis
Evidence Dimension
Solubility in benzene
Target Compound Data
Soluble in benzene
Comparator Or Baseline
Piperinic acid (E,E): practically insoluble in benzene
Quantified Difference
Qualitative solubility reversal (soluble vs. practically insoluble)
Conditions
Room‑temperature solubility as summarized in the Drugfuture database
Why This Matters
The benzene solubility differential can be exploited in liquid‑liquid extraction and precipitation protocols, reducing the need for expensive chromatographic separations during production or purification.
De Cleyn and Verzele demonstrated that irradiation of a methanolic solution of piperinic acid (E,E) at λ = 350 nm yields a mixture of all four geometric isomers—piperinic, chavicinic, isopiperinic, and isochavicinic acid—which can be separated by counter‑current distribution [1]. Isochavicinic acid (E,Z) is one of the primary photoproducts, meaning that selective photoisomerisation followed by solvent‑partition‑based isolation provides a synthetically tractable pathway to the compound [1].
Photochemical RouteReported
Isochavicinic acid formed as a primary photoproduct from piperinic acid under 350 nm irradiation in methanol.
Provides accessible synthesis from abundant (E,E) isomer.
Separation by counter‑current distribution; yield not quantified.
PhotochemistryIsomerisationProcess chemistry
Evidence Dimension
Photochemical generation
Target Compound Data
Isochavicinic acid formed as a major product from piperinic acid upon 350 nm irradiation
Comparator Or Baseline
Piperinic acid (E,E) as the starting substrate; other isomers (Z,E), (Z,Z) also formed
Quantified Difference
Isochavicinic acid is one of four isomers obtained; relative yield not explicitly quantified in the abstract
Conditions
Methanolic solution, λ = 350 nm, followed by counter‑current distribution separation
Why This Matters
The photochemical route circumvents the need for stereoselective total synthesis, making isochavicinic acid accessible from abundant piperinic acid (or piperine) and lowering the barrier for kilogram‑scale procurement.
PhotochemistryIsomerisationProcess chemistry
[1] De Cleyn, R.; Verzele, M. Constituents of peppers: II. Piperinic acid and its isomers. Bull. Soc. Chim. Belg. 1972, 81(9‑10), 529‑531. doi:10.1002/bscb.19720810151. View Source
Natural Occurrence in Non-Piper Species
Beyond its presence in Piper species, isochavicinic acid has been isolated and characterized from the fruits of Melocanna baccifera (Poaceae) and the whole plant of Gomphrena globosa (Amaranthaceae) [1][2]. Full NMR structural confirmation (¹H, ¹³C, DEPT, ¹H‑¹H COSY, HSQC, HMBC) was provided in both reports, confirming the (2E,4Z)‑geometry [1]. This broader phytochemical distribution, not observed for the (Z,E) or (Z,Z) isomers, makes isochavicinic acid a more versatile reference compound for authentication and chemotaxonomic studies across plant families.
Natural DistributionReported
Isolated from Piperaceae, Poaceae (Melocanna baccifera), and Amaranthaceae (Gomphrena globosa).
Extends reference standard scope for authentication studies.
Full NMR structural confirmation in primary literature.
Isochavicinic acid isolated from Piper spp. (Piperaceae), Melocanna baccifera (Poaceae), and Gomphrena globosa (Amaranthaceae)
Comparator Or Baseline
Isopiperinic acid (Z,E) and chavicinic acid (Z,Z): natural occurrence primarily limited to Piper spp. photoisomerisation mixtures
Quantified Difference
At least two additional plant families documented for isochavicinic acid versus none for (Z,E) and (Z,Z) isomers
Conditions
Isolation and spectroscopic characterization from distinct botanical materials as reported in the primary literature
Why This Matters
A broader natural product distribution increases the likelihood that isochavicinic acid can serve as a reference standard for studies in food science, pharmacognosy, and plant metabolomics, conferring procurement value beyond synthetic utility.
[1] Kuddus, M.R.; Rumi, F.; Kaisar, M.A.; Rahman, M.S.; Hasan, C.M.; Hassan, M.A.; Rashid, M.A. Secondary Metabolites from Melocanna baccifera (Roxb.). Asian J. Chem. 2011, 23(1), 89‑91. View Source
[2] Hamiduzzaman, M.; Hasan, C.M.; Azam, A.Z. Isochavicinic Acid and Steroids from Gomphrena globosa L. Dhaka Univ. J. Pharm. Sci. 2012, 11(1), 79‑81. doi:10.3329/dujps.v11i1.12493. View Source
Evidence-Linked Application Scenarios
Chromatographic Reference Standard
The distinct UV absorption profile (λmax = 335 nm, ε = 14,500 M⁻¹ cm⁻¹) and benzene solubility of isochavicinic acid differentiate it from the (E,E)‑isomer and enable its use as a primary reference standard for HPLC‑UV or HPLC‑PDA methods in quality‑control laboratories [1]. This is especially relevant when verifying the isomeric composition of piperic acid or piperine hydrolysates intended for pharmaceutical or nutraceutical products.
Synthetic Intermediate for Piperonal
Piperic acid isomers are established precursors for piperonal, a key aroma chemical used in fragrance and flavor formulations [2]. Isochavicinic acid, being accessible through photoisomerisation of abundant (E,E)‑piperinic acid, offers a structurally defined starting material that may influence the stereochemical outcome or yield of oxidative cleavage reactions relative to the (E,E)‑form [3].
Phytochemical Authentication Marker
Isochavicinic acid’s presence in Piper species and its independent isolation from Melocanna baccifera and Gomphrena globosa make it a valuable chemotaxonomic marker for species authentication [4][5]. Its detection in herbal extracts or dietary supplements can serve as an orthogonal confirmation of ingredient identity, especially when used in conjunction with piperine quantification.
Physicochemical Probe for Isomerisation Studies
As a primary photoproduct generated from piperinic acid under 350 nm irradiation, isochavicinic acid is well‑suited as a model compound for studying cis‑trans isomerisation kinetics, photostability of conjugated dienoic acids, and the development of light‑protective formulation strategies [3]. Its lower melting point also facilitates differential scanning calorimetry (DSC) studies of isomer purity [1].
Application
Selection Property
Validation Focus
Chromatographic Reference Standard
Isomer‑specific UV signature and solubility
Verify isomeric identity by HPLC‑UV/PDA in quality control
Synthetic Intermediate for Piperonal
Geometric isomer‑defined precursor
Assess stereochemical influence on oxidative cleavage yield
Phytochemical Authentication Marker
Cross‑family natural occurrence
Confirm chemotaxonomic identity in herbal extracts
Physicochemical Probe for Isomerisation
Primary photoproduct of (E,E) isomer
Model cis‑trans kinetics and photostability by DSC
[3] De Cleyn, R.; Verzele, M. Constituents of peppers: II. Piperinic acid and its isomers. Bull. Soc. Chim. Belg. 1972, 81(9‑10), 529‑531. doi:10.1002/bscb.19720810151. View Source
[4] Kuddus, M.R.; Rumi, F.; Kaisar, M.A.; Rahman, M.S.; Hasan, C.M.; Hassan, M.A.; Rashid, M.A. Secondary Metabolites from Melocanna baccifera (Roxb.). Asian J. Chem. 2011, 23(1), 89‑91. View Source
[5] Hamiduzzaman, M.; Hasan, C.M.; Azam, A.Z. Isochavicinic Acid and Steroids from Gomphrena globosa L. Dhaka Univ. J. Pharm. Sci. 2012, 11(1), 79‑81. doi:10.3329/dujps.v11i1.12493. View Source
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